3-(Hydroxymethyl)-1H-pyrrole-2,5-dione
Description
3-(Hydroxymethyl)-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione (maleimide) derivative featuring a hydroxymethyl (-CH2OH) substituent at the 3-position. Pyrrole-2,5-diones are known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties . The hydroxymethyl group likely enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and target interactions.
Properties
CAS No. |
61892-73-7 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H5NO3/c7-2-3-1-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |
InChI Key |
APKSTKKPFBLQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among pyrrole-2,5-dione derivatives include substituents at the 3- and 4-positions (Table 1). These modifications significantly alter physicochemical properties and biological activities:
Table 1: Structural and Physical Properties of Selected Pyrrole-2,5-dione Derivatives
Notes:
- Hydroxymethyl Group : While direct data on 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione is sparse, analogues like 5-hydroxymethylfurfural () demonstrate increased solubility and antioxidant properties .
Key Observations :
- Hydroxymethyl vs. Halogenated Groups: Halogenated derivatives (e.g., SB216763) show strong kinase inhibition, whereas hydroxymethyl groups may favor solubility-dependent activities like antioxidant or immunomodulatory effects .
- Morpholinoalkyl Chains (): Enhance pharmacokinetic properties by improving solubility and bioavailability .
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